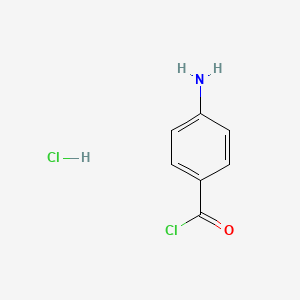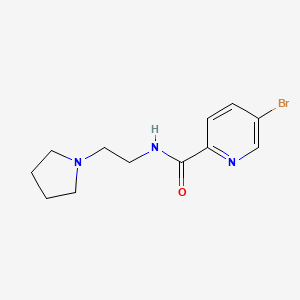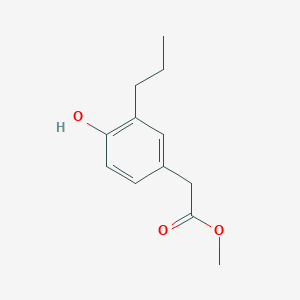
Methyl 2-(4-hydroxy-3-propylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-hydroxy-3-propylphenyl)acetate is an organic compound belonging to the ester class Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-propylphenylacetate typically involves esterification reactions. One common method is the Fischer esterification, where 4-hydroxy-3-propylphenylacetic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 4-hydroxy-3-propylphenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Types of Reactions:
Oxidation: Methyl 2-(4-hydroxy-3-propylphenyl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group in methyl 4-hydroxy-3-propylphenylacetate can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of ethers and esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Ethers, esters
科学研究应用
Methyl 2-(4-hydroxy-3-propylphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its phenolic structure makes it a valuable starting material for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the fragrance industry, methyl 4-hydroxy-3-propylphenylacetate is valued for its pleasant aroma and is used in the formulation of perfumes and flavorings.
作用机制
The mechanism of action of methyl 4-hydroxy-3-propylphenylacetate is primarily related to its phenolic structure. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its antioxidant properties suggest a role in scavenging free radicals and protecting cells from oxidative stress.
相似化合物的比较
Methyl 4-hydroxyphenylacetate: This compound is structurally similar but lacks the propyl group, which may influence its chemical reactivity and applications.
Ethyl 4-hydroxy-3-propylphenylacetate: Similar to methyl 4-hydroxy-3-propylphenylacetate but with an ethyl ester group, potentially altering its physical properties and uses.
Uniqueness: Methyl 2-(4-hydroxy-3-propylphenyl)acetate stands out due to its specific combination of a phenolic hydroxyl group and a propyl ester group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the fragrance and pharmaceutical industries.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 2-(4-hydroxy-3-propylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h5-7,13H,3-4,8H2,1-2H3 |
InChI 键 |
PZZZBMGUMDASMF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=C1)CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


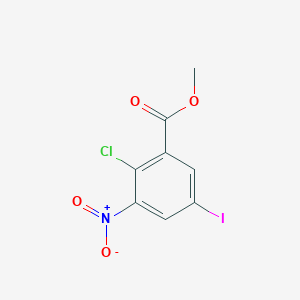
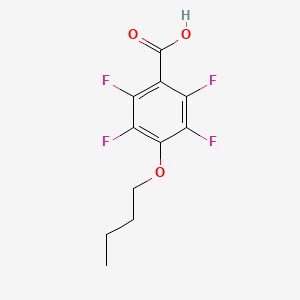
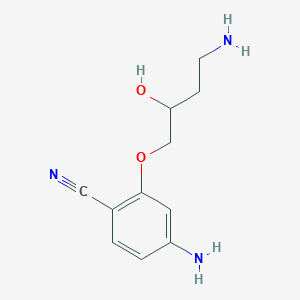
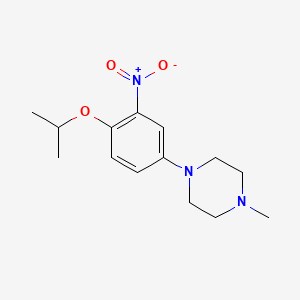
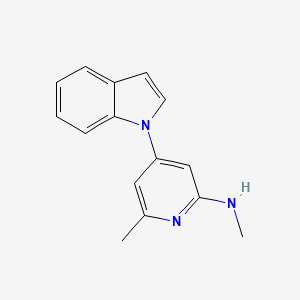
![3-Formyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8595261.png)
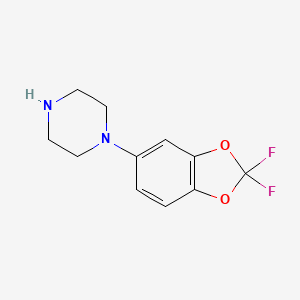
![1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8595270.png)
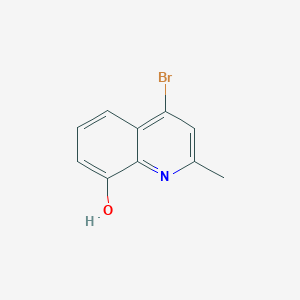
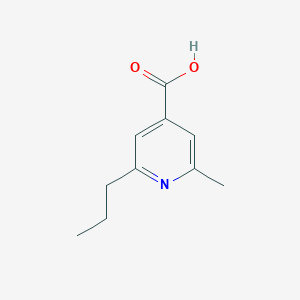
![Dimethyl {[4-(methanesulfonyl)phenyl]methyl}phosphonate](/img/structure/B8595281.png)
![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid](/img/structure/B8595287.png)
